molecular formula C9H14Cl2N2 B1461160 rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans CAS No. 1807891-16-2

rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans

Cat. No. B1461160
CAS RN: 1807891-16-2
M. Wt: 221.12 g/mol
InChI Key: RYZOSNZNXUGFJU-DBEJOZALSA-N
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Description

“rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans” is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 . It’s used in scientific research.

Scientific Research Applications

Synthesis and Characterisation

One significant application of related chemical compounds involves the synthesis and characterisation of zinc(II) complexes, which bear a certain resemblance in structure and function. For instance, complexes identified as (CIP)ZnCl2 and (CIPMe)ZnCl2, where CIP represents related iminopyridine structures, were synthesised and characterised using X-ray diffraction. These complexes demonstrated efficiency in initiating the ring-opening polymerisation (ROP) of rac-lactide, showing a preference for heterotactic polylactide (PLA), indicating potential applications in polymer synthesis (Kwon, Nayab, & Jeong, 2015).

Precursor-Directed Biosynthesis

The compound's analogues have been explored in precursor-directed biosynthesis. For example, studies involving racemic 3-(trans-2-nitrocyclopropyl)-alanine and related derivatives revealed their incorporation into hormaomycin, providing insights into substrate specificity and enzyme assembly mechanisms. This approach offers a path for creating hormaomycin analogues and studying their biological functions (Kozhushkov et al., 2005).

Catalytic Applications

The structural components related to "rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans" have been utilised in catalytic applications, particularly in the synthesis and characterisation of palladium(II) and platinum(II) complexes. These complexes, derived from Schiff base ligands similar in structural motifs, exhibit significant anticancer activity. Their catalytic activities, especially in polymerisation reactions, highlight their potential as versatile catalysts in organic synthesis and biomedical applications (Mbugua et al., 2020).

Imaging and Photocytotoxicity

Iron(III) complexes containing components with structural similarities have been synthesised for applications in cellular imaging and photocytotoxicity under red light. These complexes have shown unprecedented photocytotoxicity, demonstrating potential as therapeutic agents by generating reactive oxygen species and interacting with DNA, indicating their applicability in medical imaging and cancer therapy (Basu et al., 2014).

properties

IUPAC Name

[(1R,2R)-2-pyridin-3-ylcyclopropyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-5-8-4-9(8)7-2-1-3-11-6-7;;/h1-3,6,8-9H,4-5,10H2;2*1H/t8-,9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOSNZNXUGFJU-CDEWPDHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CN=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CN=CC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans
Reactant of Route 2
rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans
Reactant of Route 3
Reactant of Route 3
rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans
Reactant of Route 4
rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans
Reactant of Route 5
rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans
Reactant of Route 6
rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans

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